molecular formula C25H32N4O2 B2969532 N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 922012-38-2

N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2969532
CAS No.: 922012-38-2
M. Wt: 420.557
InChI Key: UBBSVZVRULSEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, an ethanediamide derivative, features a benzyl group attached to one nitrogen of the oxalamide core and a substituted tetrahydroquinoline-pyrrolidinyl ethyl moiety on the other nitrogen.

Properties

IUPAC Name

N-benzyl-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c1-28-13-7-10-20-16-21(11-12-22(20)28)23(29-14-5-6-15-29)18-27-25(31)24(30)26-17-19-8-3-2-4-9-19/h2-4,8-9,11-12,16,23H,5-7,10,13-15,17-18H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBSVZVRULSEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane, bases such as lutidine, and catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield amines or alcohols.

Scientific Research Applications

N’-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial cell division by targeting proteins involved in this process . The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD)
  • Key Differences : The benzodioxol-5-yl group replaces the benzyl substituent.
  • Impact : Benzodioxol is an electron-rich aromatic system, which may improve π-π stacking interactions with hydrophobic enzyme pockets. This compound exhibits falcipain inhibition, a critical mechanism in antimalarial activity .
  • Molecular Formula : C25H28N4O4 (higher oxygen content due to benzodioxol).
b) N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
  • Key Differences : A 4-fluorophenyl group and piperidinyl (6-membered ring) instead of pyrrolidinyl.
  • Impact : Fluorine’s electronegativity may enhance binding via polar interactions or metabolic stability. The piperidinyl ring’s larger size could alter steric hindrance or conformational flexibility compared to pyrrolidinyl .
  • Molecular Formula : C25H31FN4O2 (molecular weight 438.5 vs. target compound’s ~420–440 range).
c) N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide
  • Key Differences : 3-Methylphenyl substituent instead of benzyl.
  • Structural data (Smiles notation) indicate ortho-substitution, which may influence steric effects .
  • Molecular Formula : C25H32N4O2 (molecular weight 420.5).

Functional Group Modifications

2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide
  • Key Differences : Replaces the ethanediamide (-N-C(=O)-C(=O)-N-) with a benzamide (-C(=O)-NH-) group.
  • Impact : Loss of one carbonyl group reduces hydrogen-bonding capacity, which may diminish target affinity. The ethoxy group on the benzamide introduces steric bulk and electron-donating effects, altering binding kinetics .
  • Molecular Formula : C25H33N3O2 (lower nitrogen content vs. ethanediamides).

Research Findings and Trends

  • Heterocycle Impact : Pyrrolidinyl (5-membered) vs. piperidinyl (6-membered) rings influence conformational flexibility. Pyrrolidinyl may favor tighter binding in rigid enzyme pockets, while piperidinyl could improve solubility .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine) enhance binding via polar interactions, whereas electron-donating groups (e.g., methyl, ethoxy) may optimize pharmacokinetics .
  • Functional Group Importance: Ethanediamides’ dual carbonyl groups likely contribute to stronger target engagement compared to mono-carbonyl benzamides .

Biological Activity

N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide, referred to as F936-0355, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C25H32N4O2
  • Molecular Weight: 420.55 g/mol
  • Structure: The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Biological Activity Overview

F936-0355 has been evaluated for various biological activities, particularly in the context of selective androgen receptor modulation and potential therapeutic applications.

The compound is believed to act as a selective androgen receptor modulator (SARM), which allows it to selectively influence androgen receptor pathways without the broad effects associated with traditional anabolic steroids. This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits.

1. Androgen Receptor Modulation

Research indicates that compounds similar to F936-0355 exhibit significant binding affinity to androgen receptors. SARMs like F936-0355 are designed to activate androgen receptors in muscle and bone tissues while avoiding activation in non-target tissues such as the prostate.

StudyFindings
Gao et al. (2007)Demonstrated that SARMs can inhibit tumor growth in AR-positive breast cancer models by downregulating paracrine factors that promote metastasis .
Segal et al. (2006)Highlighted the potential of SARMs in reducing prostate weight in benign prostatic hyperplasia models without affecting testosterone levels significantly .

2. Neuroprotective Effects

The tetrahydroquinoline structure in F936-0355 suggests potential neuroprotective properties. Tetrahydroquinolines have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: In Vivo Efficacy

In a study evaluating the efficacy of SARMs on muscle wasting conditions, F936-0355 was administered in a rodent model. The results indicated significant improvements in muscle mass and strength compared to control groups.

Case Study 2: Cancer Treatment Potential

A recent investigation into the effects of SARMs on cancer cell lines revealed that F936-0355 could inhibit cell proliferation and induce apoptosis in specific cancer types, suggesting its utility as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide?

  • Methodology :

  • Stepwise assembly : Start with the synthesis of the 1-methyl-1,2,3,4-tetrahydroquinoline core via cyclization of substituted anilines with cyclic ketones under acidic conditions. Incorporate the pyrrolidin-1-yl group via nucleophilic substitution or reductive amination .
  • Coupling strategies : Use amidation or urea-forming reactions to attach the benzyl-ethanediamide moiety. For example, activate the carboxylic acid group with EDC/HOBt and react with the amine-containing intermediate .
  • Purification : Employ column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and confirm purity via HPLC (>98%) .

Q. How can researchers characterize the structural features of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to resolve the benzyl, tetrahydroquinoline, and pyrrolidine moieties. Compare chemical shifts with analogous compounds (e.g., N'-substituted ethanediamides in PubChem entries) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak) and fragmentation patterns .
  • X-ray crystallography : If single crystals are obtainable, resolve stereochemistry at the tetrahydroquinoline-pyrrolidine junction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical fidelity?

  • Experimental design :

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for amidation steps to enhance solubility of intermediates. For cyclization, use toluene or THF under reflux .
  • Catalyst selection : Evaluate Pd-catalyzed cross-coupling for aryl-amine bond formation or organocatalysts for enantioselective synthesis of the tetrahydroquinoline core .
  • Kinetic studies : Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps (e.g., imine formation vs. ring closure) .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. bioactivity)?

  • Data analysis framework :

  • Docking vs. assay validation : Compare molecular docking results (using AutoDock Vina) with in vitro assays (e.g., enzyme inhibition). Discrepancies may arise from solvation effects or protein flexibility .
  • Metabolic stability : Use liver microsome assays to assess if poor bioactivity stems from rapid metabolism, not weak binding .
  • SAR studies : Systematically modify substituents (e.g., benzyl vs. pyridyl groups) to isolate structural contributors to activity .

Q. What strategies mitigate challenges in stereochemical control during synthesis?

  • Stereoselective approaches :

  • Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during tetrahydroquinoline synthesis to enforce desired configurations .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to reduce ketones to alcohols with high enantiomeric excess .
  • Dynamic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers in racemic mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.